molecular formula C15H17N3O3 B2627091 Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate CAS No. 108222-18-0

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate

Katalognummer: B2627091
CAS-Nummer: 108222-18-0
Molekulargewicht: 287.319
InChI-Schlüssel: OYVFTGJFGYAGFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Biologische Aktivität

Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (CAS No. 108222-18-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through a series of chemical reactions involving quinoxaline derivatives. The compound is characterized by its morpholine group, which enhances its solubility and biological activity. The synthesis typically involves:

  • Formation of Quinoxaline Derivatives : Starting from appropriate precursors such as 4-bromo-o-phenylenediamine.
  • Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown:

  • Inhibition Zones : The compound demonstrated inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
PathogenInhibition Zone (mm)
Staphylococcus aureus19
Escherichia coli22

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways .

Anticancer Activity

The most promising aspect of this compound is its anticancer activity:

  • Cell Line Studies : It has demonstrated potent cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound is known to inhibit key enzymes such as tyrosine kinases and C-MET kinases, which are crucial in cancer progression and cell signaling .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 in cancer cells .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Efficacy in Animal Models : In vivo studies using murine models bearing Ehrlich Ascites Carcinoma showed a significant reduction in tumor cell viability upon administration of the compound, confirming its potential as an antitumor agent .
  • Safety Profile Assessment : Histopathological examinations indicated no significant adverse effects on vital organs such as the liver and kidneys at therapeutic doses, suggesting a favorable safety profile for further development .

Eigenschaften

IUPAC Name

ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFTGJFGYAGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.